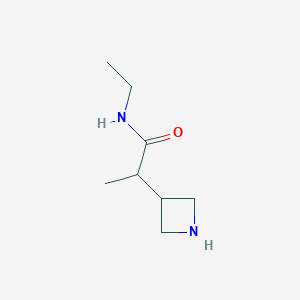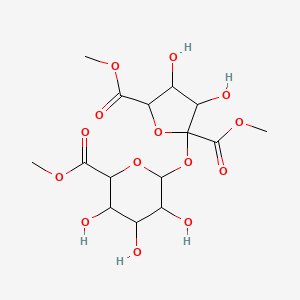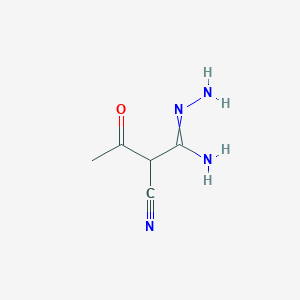![molecular formula C13H16O4 B12070191 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid CAS No. 98510-78-2](/img/structure/B12070191.png)
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is an organic compound with the molecular formula C13H16O4 This compound features a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and isobutyl bromide.
Alkylation: The first step involves the alkylation of 2-hydroxyacetophenone with isobutyl bromide in the presence of a base like potassium carbonate to form 2-hydroxy-3-(2-methylpropoxy)acetophenone.
Aldol Condensation: The next step is an aldol condensation reaction between 2-hydroxy-3-(2-methylpropoxy)acetophenone and an appropriate aldehyde, such as formaldehyde, under basic conditions to form the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxy group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 3-[2-oxo(2-methylpropoxy)phenyl]acrylic acid.
Reduction: Formation of 3-[2-hydroxy(2-methylpropoxy)phenyl]propanoic acid.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[2-Hydroxyphenyl]acrylic acid: Lacks the 2-methylpropoxy group, resulting in different physical and chemical properties.
3-[2-Methoxyphenyl]acrylic acid: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and applications.
3-[2-Hydroxy(2-ethylpropoxy)phenyl]acrylic acid: Similar structure but with an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
3-[2-Hydroxy(2-methylpropoxy)phenyl]acrylic acid is unique due to the presence of both a hydroxy and a 2-methylpropoxy group on the phenyl ring, which imparts distinct steric and electronic properties
Eigenschaften
CAS-Nummer |
98510-78-2 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(E)-3-[2-hydroxy-3-(2-methylpropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16O4/c1-9(2)8-17-11-5-3-4-10(13(11)16)6-7-12(14)15/h3-7,9,16H,8H2,1-2H3,(H,14,15)/b7-6+ |
InChI-Schlüssel |
CAQDGHXUYYLXHM-VOTSOKGWSA-N |
Isomerische SMILES |
CC(C)COC1=CC=CC(=C1O)/C=C/C(=O)O |
Kanonische SMILES |
CC(C)COC1=CC=CC(=C1O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)
![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)


![{3-[(Oxan-4-yl)methoxy]phenyl}methanol](/img/structure/B12070153.png)


![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)
![Cycloheptanol, 2-[[(phenylmethyl)amino]methyl]-, cis-](/img/structure/B12070175.png)
